molecular formula C23H18N4OS B2619765 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 886945-80-8

4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2619765
CAS No.: 886945-80-8
M. Wt: 398.48
InChI Key: MERMOOFLQDRZKG-UHFFFAOYSA-N
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Description

4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 886945-80-8) is a synthetic organic compound featuring a benzothiazole core linked to a 4-cyanobenzamide group and a 3-picolyl (pyridin-3-ylmethyl) substituent. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and ability to interact with various biological targets . Benzothiazole derivatives, in particular, have demonstrated significant potential as anticancer agents . Some analogues function as inhibitors of key signaling pathways, such as the epidermal growth factor receptor (EGFR) and its downstream PI3K/AKT/mTOR axis, which are critical targets in oncology research, especially for cancers like triple-negative breast cancer (TNBC) . The specific research applications and biological profile of this compound are an active area of investigation. Researchers are advised to consult the primary scientific literature for the most current findings on its mechanism of action and experimental use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-10-20-21(11-16(15)2)29-23(26-20)27(14-18-4-3-9-25-13-18)22(28)19-7-5-17(12-24)6-8-19/h3-11,13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERMOOFLQDRZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity based on recent research findings, including synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N4S\text{C}_{19}\text{H}_{18}\text{N}_4\text{S}

This structure features a cyano group, a benzothiazole moiety, and a pyridine ring, which contribute to its biological properties.

Biological Activity Overview

Research indicates that the compound exhibits significant antitumor activity, particularly through modulation of various cellular pathways. The following sections detail specific activities and findings related to this compound.

Anticancer Properties

  • Mechanism of Action : The compound appears to act by inhibiting key signaling pathways involved in cancer cell proliferation. It has been shown to modulate the immune response in tumor environments, enhancing the effectiveness of existing therapies such as chemotherapy and immunotherapy .
  • Cell Line Studies : In vitro studies demonstrate that the compound exhibits cytotoxic effects on multiple cancer cell lines. For instance:
    • PC-3 (prostate cancer) : The compound showed high inhibition rates against this cell line.
    • MDA-MB-231 (breast cancer) : Significant cytotoxicity was observed .
  • Tyrosine Kinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosine kinases, which are critical in cancer signaling pathways. Promising results were noted against kinases such as c-Met and EGFR, suggesting potential for targeted therapy .
Cell LineIC50 Value (µM)Mechanism of Action
PC-310Tyrosine kinase inhibition
MDA-MB-23115Modulation of immune response
A549 (lung cancer)12Induction of apoptosis

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. It acts as a modulator of prostaglandin E2 receptors (EP2 and EP4), which are implicated in inflammatory responses. By blocking these receptors, the compound may reduce inflammation associated with various diseases .

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

  • Combination Therapy : In studies combining the compound with PD-1 inhibitors, enhanced antitumor activity was observed compared to single-agent treatments. This suggests a synergistic effect that could improve patient outcomes in immunotherapy settings .
  • In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth and improved survival rates compared to controls. These findings underline its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several benzothiazole- and pyridine-containing derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Benzothiazole Pyridine Substituent Key Properties
Target Compound 5,6-dimethyl Pyridin-3-ylmethyl Likely high lipophilicity due to dimethyl groups; potential for hydrophobic target interactions
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy Pyridin-3-ylmethyl 89.4% purity; non-cytotoxic (3T3/HEK 293 cells); possible CYP51 inhibition
4d () 5-(morpholinomethyl) Pyridin-3-yl Polar morpholine group may enhance solubility; confirmed via ¹H/¹³C NMR
GB23 () 5,6-dimethyl (benzo[d]thiazol-2-yl) N/A IR NH stretch (3398 cm⁻¹), cyclic amide C=O (1747 cm⁻¹); thermal stability (chars >300°C)
  • Lipophilicity and Solubility : The 5,6-dimethyl groups on the target compound likely increase lipophilicity compared to MMV001239’s 5-methoxy group, which introduces polarity. This could enhance membrane permeability but reduce aqueous solubility .

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